The Demethoxyencecalin Biosynthetic Pathway in Ageratina pichinchensis: A Technical Whitepaper for Researchers and Drug Development Professionals
The Demethoxyencecalin Biosynthetic Pathway in Ageratina pichinchensis: A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Ageratina pichinchensis, a plant species rich in bioactive secondary metabolites, is a source of significant interest for pharmaceutical research and development. Among its diverse chemical constituents, demethoxyencecalin, a benzofuran derivative, stands out for its potential biological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of demethoxyencecalin in Ageratina pichinchensis. Drawing upon evidence from related species within the Asteraceae family and established principles of secondary metabolite biosynthesis, this document outlines a hypothetical pathway, details general experimental protocols for its elucidation, and presents available quantitative data on related compounds found in the plant. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of Ageratina pichinchensis and the broader field of natural product biosynthesis.
Introduction
Ageratina pichinchensis (Kunth) R.M.King & H.Rob., a member of the Asteraceae family, has a long history of use in traditional medicine, particularly in Mexico, for treating a variety of ailments.[1][2][3] Phytochemical analyses have revealed a wealth of secondary metabolites, including chromenes, benzofurans, flavonoids, and terpenoids.[1][3][4] Within the benzofuran class of compounds, encecalin and its derivatives, such as demethoxyencecalin, are of particular interest due to their demonstrated biological activities.[1] Understanding the biosynthetic pathway of these compounds is crucial for their potential biotechnological production and for the development of novel therapeutic agents.
While the complete biosynthetic pathway of demethoxyencecalin in Ageratina pichinchensis has not been empirically elucidated, studies on closely related species and the general principles of benzofuran biosynthesis in plants provide a solid foundation for a hypothetical pathway. This document synthesizes the available information to present a plausible route to demethoxyencecalin, outlines experimental strategies for its validation, and provides relevant quantitative data.
Proposed Biosynthetic Pathway of Demethoxyencecalin
The biosynthesis of demethoxyencecalin is proposed to be a multi-step process that integrates precursors from two primary metabolic pathways: the shikimic acid pathway and the methylerythritol phosphate (MEP) pathway (also known as the deoxyxylulose 5-phosphate or DXP pathway).
Formation of the Aromatic Precursor via the Shikimic Acid Pathway
The aromatic core of demethoxyencecalin is likely derived from the shikimic acid pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms.[3] The key steps leading to the aromatic precursor of demethoxyencecalin are outlined below:
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Chorismate Synthesis: The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate to ultimately yield chorismate.
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Formation of L-Phenylalanine: Chorismate is converted to L-phenylalanine through a series of enzymatic reactions.
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Conversion to p-Coumaroyl-CoA: L-Phenylalanine is then channeled into the phenylpropanoid pathway, starting with its deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation and CoA ligation yield p-coumaroyl-CoA.
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Formation of 4-Hydroxyacetophenone: Through a series of reactions that likely involve chain shortening of the p-coumaroyl-CoA side chain, 4-hydroxyacetophenone is formed. This compound serves as the foundational aromatic structure for demethoxyencecalin.
Formation of the Isoprenoid Precursor via the MEP Pathway
The furan ring and its associated side chain in demethoxyencecalin are derived from an isoprenoid unit, which is synthesized through the MEP pathway.
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Synthesis of IPP and DMAPP: The MEP pathway utilizes pyruvate and glyceraldehyde 3-phosphate to produce the five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
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Formation of Dimethylallyl Pyrophosphate (DMAPP): DMAPP is the direct precursor for the prenylation step in the biosynthesis of demethoxyencecalin.
Assembly and Modification Steps
The final stages of demethoxyencecalin biosynthesis involve the condensation of the aromatic and isoprenoid precursors, followed by cyclization and further modifications.
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Prenylation of 4-Hydroxyacetophenone: A prenyltransferase enzyme catalyzes the attachment of the dimethylallyl group from DMAPP to the aromatic ring of 4-hydroxyacetophenone. This reaction is a critical step in the formation of many bioactive natural products.
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Cyclization to Form the Dihydrobenzofuran Ring: The prenylated intermediate undergoes an intramolecular cyclization to form the characteristic 2,3-dihydrobenzofuran ring structure.
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Oxidation to Form the Benzofuran Ring: The dihydrobenzofuran intermediate is then oxidized to form the fully aromatic benzofuran ring system of demethoxyencecalin.
Based on studies in the related species Ageratina adenophora, it is plausible that demethoxyencecalin is a key intermediate in the biosynthesis of other chromene and benzofuran derivatives. Research on A. adenophora suggests that demethoxyencecalin can be hydroxylated to form demethylencecalin, which is then methylated to produce encecalin.
Quantitative Data
Direct quantitative data on the concentration of demethoxyencecalin and its biosynthetic intermediates in Ageratina pichinchensis are scarce in the available literature. However, studies on the therapeutic applications of A. pichinchensis extracts provide some information on the concentration of the related compound, encecalin. This data is presented here to offer a quantitative context for the secondary metabolites in this plant.
| Compound | Plant Part | Extraction Method | Concentration in Extract | Reference |
| Encecalin | Aerial Parts | Not specified | 0.76% and 1.52% in two different standardized extracts | [5] |
| Encecalin | Not specified | Standardized extract | Not specified, but used as a marker for standardization | [6] |
Note: The provided concentrations are for encecalin in standardized extracts used in clinical studies and may not reflect the natural concentration of demethoxyencecalin or other intermediates in the plant tissue.
Experimental Protocols for Pathway Elucidation
The elucidation of the demethoxyencecalin biosynthetic pathway in Ageratina pichinchensis will require a multi-faceted approach combining biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be essential for this research.
Tracer Studies to Identify Precursors
Objective: To confirm the origin of the carbon skeleton of demethoxyencecalin from the shikimic acid and MEP pathways.
Methodology:
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Plant Material: Young, actively growing Ageratina pichinchensis plants or cell suspension cultures.
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Labeled Precursors: Isotopically labeled precursors, such as [U-¹³C₆]L-phenylalanine and [1-¹³C]1-deoxy-D-xylulose, will be used.
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Administration of Labeled Precursors: The labeled compounds will be fed to the plants or cell cultures. For whole plants, this can be done through root feeding or injection into the stem. For cell cultures, the precursors are added directly to the growth medium.
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Incubation: The plants or cells are incubated for a defined period to allow for the incorporation of the labeled precursors into demethoxyencecalin.
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Extraction and Purification: Demethoxyencecalin and other relevant metabolites will be extracted from the plant material using appropriate solvents (e.g., hexane, ethyl acetate) and purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
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Structural Analysis: The purified demethoxyencecalin will be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotopic labeling. This will confirm the biosynthetic origin of different parts of the molecule.
Identification and Characterization of Biosynthetic Enzymes
Objective: To identify and functionally characterize the enzymes involved in the key steps of the pathway, such as the prenyltransferase, cyclase, and oxidase.
Methodology:
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Crude Enzyme Extract Preparation: Plant tissues (e.g., young leaves, roots) are homogenized in a suitable buffer to extract proteins while maintaining enzymatic activity.
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Enzyme Assays:
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Prenyltransferase Assay: The crude protein extract is incubated with 4-hydroxyacetophenone and DMAPP. The reaction mixture is then analyzed by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for the formation of the prenylated product.
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Cyclase and Oxidase Assays: The prenylated intermediate (once identified and synthesized or isolated) is used as a substrate for the crude enzyme extract. The formation of the dihydrobenzofuran and ultimately demethoxyencecalin is monitored by HPLC or GC-MS.
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Protein Purification: If enzymatic activity is detected, the responsible enzyme can be purified from the crude extract using a combination of protein purification techniques, including ammonium sulfate precipitation, size-exclusion chromatography, and affinity chromatography.
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Enzyme Kinetics: The purified enzyme will be used to determine kinetic parameters such as Kₘ and Vₘₐₓ for its substrates.
Identification of Genes Encoding Biosynthetic Enzymes
Objective: To identify the genes that code for the enzymes of the demethoxyencecalin biosynthetic pathway.
Methodology:
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Transcriptome Analysis: RNA will be extracted from different tissues of A. pichinchensis that are actively producing demethoxyencecalin. The RNA will be sequenced (RNA-seq) to generate a transcriptome profile.
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Candidate Gene Identification: The transcriptome data will be searched for sequences that show homology to known prenyltransferases, cyclases, and oxidoreductases from other plant species. Co-expression analysis can also be used to identify genes that are expressed in a coordinated manner with known pathway genes.
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Gene Cloning and Heterologous Expression: Candidate genes will be cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.
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Functional Verification: The recombinant proteins will be purified and their enzymatic activity will be tested using the assays described in section 4.2.
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Gene Silencing: To confirm the in vivo function of the identified genes, techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing can be employed in A. pichinchensis. A reduction in demethoxyencecalin levels upon silencing of a candidate gene would provide strong evidence for its role in the pathway.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for demethoxyencecalin in Ageratina pichinchensis provides a robust framework for future research aimed at its complete elucidation. While the presented pathway is hypothetical, it is strongly supported by evidence from related species and established biochemical principles. The experimental protocols outlined in this guide offer a clear roadmap for researchers to identify and characterize the enzymes and genes involved in this pathway.
A thorough understanding of the demethoxyencecalin biosynthetic pathway will have several significant implications. From a drug development perspective, it could enable the biotechnological production of demethoxyencecalin and its derivatives in microbial or plant-based systems, offering a sustainable and scalable alternative to extraction from wild plant populations. Furthermore, the identification of the biosynthetic enzymes could facilitate the chemoenzymatic synthesis of novel benzofuran analogs with potentially improved therapeutic properties. For researchers in plant biology, the elucidation of this pathway will contribute to our broader understanding of the evolution and diversification of secondary metabolism in the Asteraceae family. Future research should focus on the implementation of the described experimental strategies to validate the proposed pathway and to isolate and characterize the key enzymatic players. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving a comprehensive understanding of the biosynthesis and regulation of demethoxyencecalin in Ageratina pichinchensis.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Highlighting the Need for Systems-Level Experimental Characterization of Plant Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and tolerability of a standardized extract from Ageratina pichinchensis on patients with tinea pedis: an explorative pilot study controlled with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
